{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
Description
{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a hydrobromide salt featuring a methanimidamide core substituted with a sulfanyl-linked 2,5-dichlorobenzyl group. Its molecular formula is C₈H₈Cl₂N₂S·HBr, with a molecular weight of approximately 328.0 g/mol. While explicit data on its melting point or spectral properties are unavailable in the provided evidence, inferences can be drawn from structurally related compounds (see §2) .
Properties
IUPAC Name |
(2,5-dichlorophenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAPWXIJGKIWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC(=N)N)Cl.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2,5-dichlorophenylmethylamine with sulfanyl methanimidamide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: : Nucleophiles such as halides or alkyl groups can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated phenols, while reduction could produce amines.
Scientific Research Applications
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound may serve as a tool in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which {[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Structural Complexity : The target compound lacks the heterocyclic systems (e.g., oxadiazole, thiazole) seen in ’s compounds (e.g., 7f), which are associated with enhanced hydrogen-bonding capacity and bioactivity .
- Substituent Effects : The 2,5-dichlorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-dichlorophenyl group in CAS 6326-14-3. The para-chloro substitution may enhance metabolic stability compared to ortho-substituted analogs .
- Counterion Impact : Hydrobromide salts (target and CAS 6326-39-2) typically exhibit higher aqueous solubility than neutral thioureas (e.g., CAS 6326-14-3) due to ionic dissociation .
Spectral and Functional Comparisons
Infrared Spectroscopy (IR):
- The target compound’s IR spectrum would likely show:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The target’s dichlorophenyl group would display aromatic protons as a doublet (J ≈ 2.5 Hz) at δ ~7.2–7.5 ppm. The methylene (–CH₂–S–) group would resonate near δ 3.5–4.0 ppm, similar to the –CH₂–S– signals in ’s compounds .
Mass Spectrometry (EI-MS):
- The hydrobromide counterion would dissociate in EI-MS, with the base peak corresponding to the protonated methanimidamide fragment ([C₈H₈Cl₂N₂S]⁺, m/z ≈ 246). This contrasts with ’s compounds, which show fragmentation patterns dominated by oxadiazole-thiazole cleavage .
Biological Activity
{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : CHClNS·HBr
- IUPAC Name : this compound
Research indicates that compounds with guanidinium groups, similar to this compound, may enhance cellular uptake in bacteria, particularly Gram-negative strains. The mechanism involves:
- Cell Membrane Interaction : The compound targets bacterial cell membranes, leading to depolarization and disruption.
- Protein Secretion Dysregulation : It may interfere with protein secretion pathways, causing accumulation of cytoplasmic proteins and ultimately cell death .
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its antibacterial properties.
Antimicrobial Efficacy
- Target Organisms : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- MRSA: MIC = 1.5 µM
- E. coli: MIC = 12.5 µM
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic agent.
Case Studies
- Study on Antimicrobial Resistance :
- Mechanism Exploration :
Data Table: Biological Activity Summary
| Compound Name | Target Organism | MIC (µM) |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 |
| This compound | Escherichia coli | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
